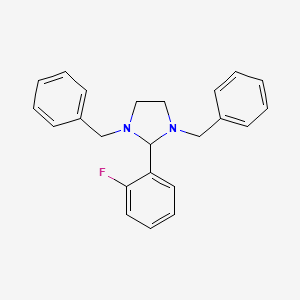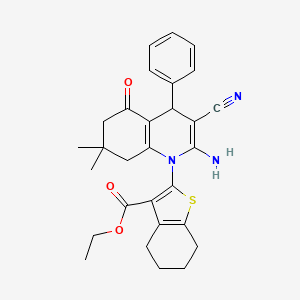![molecular formula C15H15F9N4O3 B11526050 Carbamic acid, N-[1-[2-[1-(4-methoxyphenylimino)-2,2,2-trifluoroethyl]hydrazino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B11526050.png)
Carbamic acid, N-[1-[2-[1-(4-methoxyphenylimino)-2,2,2-trifluoroethyl]hydrazino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL N-(1,1,1,3,3,3-HEXAFLUORO-2-{[(E)-2,2,2-TRIFLUORO-N’-(4-METHOXYPHENYL)ETHANIMIDAMIDO]AMINO}PROPAN-2-YL)CARBAMATE: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound requires precise control of reaction parameters such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process often involves the use of specialized equipment to handle the reactive fluorinated intermediates safely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce various fluorinated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology and Medicine: In biological research, the compound is studied for its potential as a fluorinated drug candidate. Its stability and reactivity are explored for developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, the compound is used in the production of advanced materials, including fluorinated polymers and coatings. Its properties enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which ETHYL N-(1,1,1,3,3,3-HEXAFLUORO-2-{[(E)-2,2,2-TRIFLUORO-N’-(4-METHOXYPHENYL)ETHANIMIDAMIDO]AMINO}PROPAN-2-YL)CARBAMATE exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to target molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 2,2,2-Trifluoroethanol
- Hexafluoroisopropanol
Uniqueness: ETHYL N-(1,1,1,3,3,3-HEXAFLUORO-2-{[(E)-2,2,2-TRIFLUORO-N’-(4-METHOXYPHENYL)ETHANIMIDAMIDO]AMINO}PROPAN-2-YL)CARBAMATE stands out due to its specific combination of fluorinated groups and the carbamate functionality. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H15F9N4O3 |
|---|---|
Molecular Weight |
470.29 g/mol |
IUPAC Name |
ethyl N-[1,1,1,3,3,3-hexafluoro-2-[2-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]hydrazinyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C15H15F9N4O3/c1-3-31-11(29)26-13(14(19,20)21,15(22,23)24)28-27-10(12(16,17)18)25-8-4-6-9(30-2)7-5-8/h4-7,28H,3H2,1-2H3,(H,25,27)(H,26,29) |
InChI Key |
DZLOVKNLJNPJRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NNC(=NC1=CC=C(C=C1)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-methoxy-3-[(phenylcarbonyl)amino]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11525970.png)
![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11525978.png)
![2-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenyl propanoate](/img/structure/B11525985.png)
![N-[(5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B11525986.png)
![1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]-3-methylpyridinium](/img/structure/B11525987.png)
![2,2,2-Trifluoroethyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B11525996.png)
![2-(benzylsulfanyl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-benzothiazol-6-amine](/img/structure/B11526004.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one](/img/structure/B11526019.png)

![3-{[(4-methylphenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11526034.png)
![4-(3-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol](/img/structure/B11526040.png)
![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11526043.png)
![diethyl 5-({(Z)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11526055.png)
